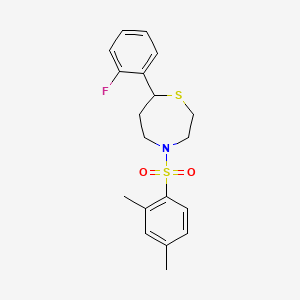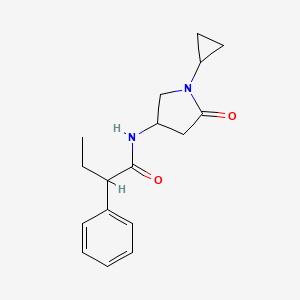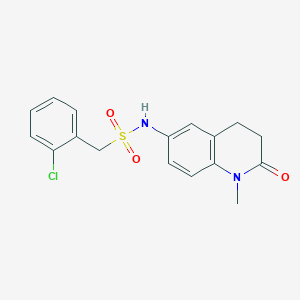
4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride, commonly known as MPMP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and is known to have a wide range of biochemical and physiological effects.
作用機序
MPMP acts as a positive allosteric modulator of the α7 nAChR. This means that it enhances the activity of the receptor by binding to a site that is distinct from the acetylcholine binding site. The binding of MPMP to the receptor results in an increase in the opening of the ion channel, which leads to an influx of calcium ions into the cell. This influx of calcium ions is known to play a crucial role in the activation of downstream signaling pathways that are involved in learning and memory.
Biochemical and Physiological Effects:
The binding of MPMP to the α7 nAChR has been shown to have a wide range of biochemical and physiological effects. These effects include the modulation of synaptic plasticity, enhancement of long-term potentiation, and improvement of cognitive function. MPMP has also been shown to have neuroprotective effects against neurotoxic agents and oxidative stress.
実験室実験の利点と制限
The use of MPMP in lab experiments has several advantages. It is a highly selective and potent modulator of the α7 nAChR, which allows for the precise modulation of the receptor activity. MPMP is also relatively stable and can be easily synthesized in large quantities. However, the use of MPMP in lab experiments also has some limitations. The binding of MPMP to the α7 nAChR is reversible, which means that the effects of the compound are transient. MPMP also has a relatively short half-life, which limits its use in long-term experiments.
将来の方向性
There are several future directions for the use of MPMP in scientific research. One potential application is in the treatment of cognitive disorders such as Alzheimer's disease. MPMP has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic effects in humans. Another potential application is in the development of new drugs that target the α7 nAChR. MPMP can serve as a lead compound for the development of new drugs that have enhanced potency and selectivity for the receptor. Finally, further research is needed to understand the long-term effects of MPMP on the α7 nAChR and its downstream signaling pathways. This knowledge can help to identify new targets for the treatment of neurological disorders.
Conclusion:
In conclusion, MPMP is a chemical compound that has been widely used in scientific research as a tool to study the function of the α7 nAChR. The compound has a wide range of biochemical and physiological effects and has several advantages and limitations for lab experiments. The future directions for the use of MPMP in scientific research include the development of new drugs, the treatment of cognitive disorders, and the identification of new targets for the treatment of neurological disorders.
合成法
The synthesis of MPMP involves the reaction of 4-bromobenzonitrile with N-methylpiperidine in the presence of a palladium catalyst. The resulting intermediate is then further reacted with formaldehyde and hydrogen chloride to obtain MPMP hydrochloride. The synthesis of MPMP is a multi-step process that requires careful handling of the reagents and a high level of expertise.
科学的研究の応用
MPMP has been widely used in scientific research as a tool to study the function of the nicotinic acetylcholine receptor (nAChR). This receptor is known to play a crucial role in the transmission of nerve impulses in the nervous system. MPMP has been shown to bind selectively to the α7 subtype of nAChR, which is known to be involved in cognitive function, learning, and memory.
特性
IUPAC Name |
4-[[4-(methylamino)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c1-16-14-6-8-17(9-7-14)11-13-4-2-12(10-15)3-5-13;/h2-5,14,16H,6-9,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJVZHMBAIEXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2929612.png)


![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2929616.png)

![(4-phenyltetrahydro-2H-pyran-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2929620.png)
![2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride](/img/structure/B2929621.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2929622.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929624.png)

![7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2929629.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2929631.png)

